Scientific Field: Medicinal Chemistry
Application Summary: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction.
Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies.
Application Summary: The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses.
Results or Outcomes: The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been focused on.
Application Summary: The bromo- 2- fluoronitrobenzene of 3- is a kind of important medicine intermediate, can be used for the synthesis of anticancer drugs.
Results or Outcomes: The compound can also be used for the synthesis of Azilsartan.
Scientific Field: Photochemistry
Application Summary: The compound can be used in the synthesis of photoactive compounds, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state.
Application Summary: 3-Bromo-4’-nitrobenzophenone can be used in multistep synthesis processes in organic chemistry.
Results or Outcomes: The outcomes of these reactions are typically complex organic molecules.
3-Bromo-4'-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈BrNO₃. It is characterized by a benzophenone structure where one of the phenyl rings is substituted with a bromine atom and a nitro group. The presence of these substituents imparts unique chemical properties, making it significant in various fields of organic synthesis and medicinal chemistry. The compound typically appears as a yellow solid with a melting point around 95–96 °C .
There is no current information available on the specific mechanism of action of 3-Bromo-4'-nitrobenzophenone.
As information on 3-Bromo-4'-nitrobenzophenone is limited, it's best to handle it with caution assuming properties similar to other nitroaromatic compounds. Potential hazards include:
Always consult a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting.
The synthesis of 3-Bromo-4'-nitrobenzophenone typically involves a multi-step process:
3-Bromo-4'-nitrobenzophenone has diverse applications:
Interaction studies involving 3-Bromo-4'-nitrobenzophenone focus on its ability to engage with various molecular targets through its functional groups. The compound's nitro group can facilitate redox reactions, while its bromine atom allows for substitution reactions that may influence biological pathways. Understanding these interactions is crucial for potential applications in drug development and material science .
Several compounds share structural similarities with 3-Bromo-4'-nitrobenzophenone, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Nitrobromobenzophenone | C₁₃H₈BrNO₃ | Similar nitro and bromine substitutions |
3-Bromo-4-chlorobenzophenone | C₁₃H₈BrClNO₃ | Chlorine instead of nitro group |
4-Nitrobenzophenone | C₁₂H₉NO₂ | Lacks bromine but retains nitro group |
3-Bromo-4'-methylbenzophenone | C₁₄H₁₂BrNO₂ | Methyl substitution on the second ring |
4-Bromo-2'-methyl-5'-nitroacetophenone | C₁₃H₉BrN₂O₃ | Additional methyl and different positioning |
These compounds illustrate variations in substituents that can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of 3-Bromo-4'-nitrobenzophenone within this class .